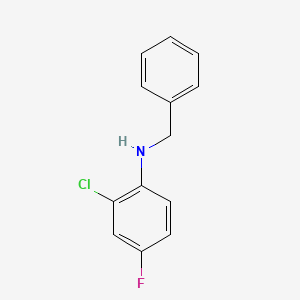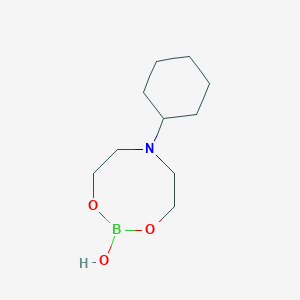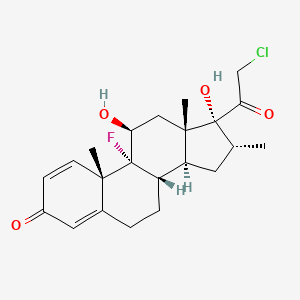
16-epi-Clobetasol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-epi-Clobetasol is a synthetic corticosteroid, structurally related to clobetasol propionate. It is primarily used in dermatology for its potent anti-inflammatory and immunosuppressive properties. This compound is a stereoisomer of clobetasol, differing in the configuration at the 16th carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-epi-Clobetasol involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Halogenation: Incorporation of halogen atoms, such as chlorine and fluorine.
Esterification: Formation of ester bonds to enhance the compound’s stability and bioavailability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
16-epi-Clobetasol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and esterified derivatives of this compound.
Aplicaciones Científicas De Investigación
16-epi-Clobetasol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes, including inflammation and immune response.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions like psoriasis and eczema.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use.
Mecanismo De Acción
16-epi-Clobetasol exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of specific genes. The primary molecular targets include:
Phospholipase A2: Inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Cytokines: Suppression of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha.
Comparación Con Compuestos Similares
Similar Compounds
Clobetasol Propionate: The parent compound, widely used in dermatology.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: A corticosteroid with a comparable mechanism of action.
Uniqueness
16-epi-Clobetasol is unique due to its specific stereochemistry, which may influence its binding affinity and potency. This stereoisomeric variation can result in differences in pharmacokinetics and pharmacodynamics compared to its analogs.
Propiedades
Número CAS |
61319-46-8 |
|---|---|
Fórmula molecular |
C22H28ClFO4 |
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
Clave InChI |
FCSHDIVRCWTZOX-CXSFZGCWSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
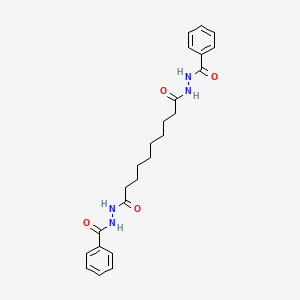
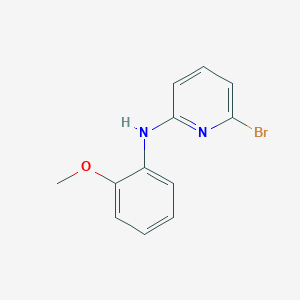
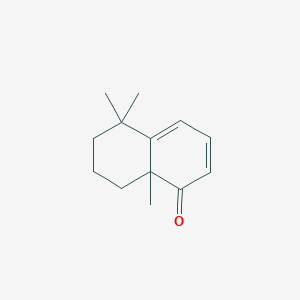

![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
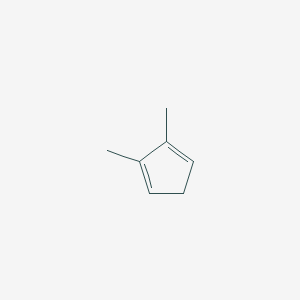


![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

